1-(5-Bromo-2-chlorobenzyl)azetidine
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Overview
Description
1-(5-Bromo-2-chlorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine and chlorine atom on the benzyl group attached to the azetidine ring. Azetidines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis .
Preparation Methods
The synthesis of 1-(5-Bromo-2-chlorobenzyl)azetidine can be achieved through several routes. One common method involves the alkylation of azetidine with 5-bromo-2-chlorobenzyl chloride under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidine, facilitating the nucleophilic substitution reaction .
Industrial production methods for azetidines often involve the use of microwave irradiation to accelerate the reaction rates and improve yields. For example, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation has been reported .
Chemical Reactions Analysis
1-(5-Bromo-2-chlorobenzyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The azetidine ring can be oxidized to form azetidinones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while oxidation reactions with m-CPBA can produce azetidinones .
Scientific Research Applications
1-(5-Bromo-2-chlorobenzyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-chlorobenzyl)azetidine exerts its effects is largely dependent on its interactions with biological targets. The strained ring structure of azetidines allows them to act as reactive intermediates in various biochemical pathways. For example, they can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
1-(5-Bromo-2-chlorobenzyl)azetidine can be compared with other azetidine derivatives, such as:
1-Benzylazetidine: Lacks the bromine and chlorine substituents, resulting in different reactivity and biological activity.
1-(2-Chlorobenzyl)azetidine: Contains only a chlorine substituent, which affects its chemical properties and applications.
1-(5-Bromo-2-methylbenzyl)azetidine:
The unique combination of bromine and chlorine atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[(5-bromo-2-chlorophenyl)methyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZWFBMMHNNXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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